molecular formula C13H12O2 B14707181 5-Methoxy[1,1'-biphenyl]-2-ol CAS No. 13522-82-2

5-Methoxy[1,1'-biphenyl]-2-ol

Cat. No.: B14707181
CAS No.: 13522-82-2
M. Wt: 200.23 g/mol
InChI Key: DFPOSPNSJJTZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy[1,1’-biphenyl]-2-ol: is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH3) attached to one ring and a hydroxyl group (-OH) attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy[1,1’-biphenyl]-2-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 5-Methoxy[1,1’-biphenyl]-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy[1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the methoxy group or convert the hydroxyl group to a hydrogen atom.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxy group may result in the formation of a new aryl derivative.

Scientific Research Applications

5-Methoxy[1,1’-biphenyl]-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxyl groups play a crucial role in its reactivity and binding affinity. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their function and activity . Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their conformation and activity.

Comparison with Similar Compounds

Uniqueness: 5-Methoxy[1,1’-biphenyl]-2-ol is unique due to the specific positioning of the methoxy and hydroxyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (hydroxyl) groups allows for a diverse range of chemical transformations and interactions.

Properties

CAS No.

13522-82-2

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

4-methoxy-2-phenylphenol

InChI

InChI=1S/C13H12O2/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9,14H,1H3

InChI Key

DFPOSPNSJJTZOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.